3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
Overview
Description
The compound identified as “3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide” is known as Udenafil. Udenafil is a phosphodiesterase type 5 inhibitor, which is primarily used in the treatment of erectile dysfunction. It works by increasing blood flow to certain areas of the body, particularly the genital region, thereby facilitating an erection. Udenafil is similar to other phosphodiesterase type 5 inhibitors such as Sildenafil, Tadalafil, and Vardenafil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Udenafil involves several steps, starting from the appropriate pyrimidine derivatives. The key steps include:
Formation of the Pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Various substituents are introduced into the pyrimidine core through substitution reactions, often involving halogenated intermediates.
Final Coupling: The final step involves coupling the pyrimidine core with other functional groups to form Udenafil.
Industrial Production Methods
Industrial production of Udenafil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Udenafil undergoes several types of chemical reactions, including:
Oxidation: Udenafil can be oxidized under certain conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in Udenafil, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different substituents into the Udenafil molecule, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Udenafil, each with potentially different pharmacological properties .
Scientific Research Applications
Udenafil has a wide range of scientific research applications, including:
Chemistry: Udenafil is used as a model compound in studies of phosphodiesterase type 5 inhibitors and their chemical properties.
Biology: Udenafil is used in studies of cellular signaling pathways, particularly those involving cyclic guanosine monophosphate.
Medicine: Udenafil is used in clinical research on erectile dysfunction and other conditions related to impaired blood flow.
Industry: Udenafil is used in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
Udenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate. By inhibiting this enzyme, Udenafil increases the levels of cyclic guanosine monophosphate, leading to relaxation of smooth muscle cells and increased blood flow. The primary molecular targets of Udenafil are the phosphodiesterase type 5 enzymes in the genital region .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other phosphodiesterase type 5 inhibitors.
Vardenafil: Similar to Sildenafil but with a slightly different chemical structure.
Uniqueness of Udenafil
Udenafil is unique in its pharmacokinetic profile, offering a balance between onset of action and duration of effect. It also has a favorable side effect profile compared to some other phosphodiesterase type 5 inhibitors .
Properties
IUPAC Name |
3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFNEFQTYQPVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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